N-Methylethanolamine phosphate
Description
Structure
3D Structure
Properties
CAS No. |
6909-61-1 |
|---|---|
Molecular Formula |
C3H10NO4P |
Molecular Weight |
155.09 g/mol |
IUPAC Name |
2-(methylamino)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-4-2-3-8-9(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7) |
InChI Key |
HZDCAHRLLXEQFY-UHFFFAOYSA-N |
SMILES |
CNCCOP(=O)(O)O |
Canonical SMILES |
CNCCOP(=O)(O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of N Methylethanolamine Phosphate
Phosphoethanolamine N-Methyltransferase (PEAMT) Activity
Phosphoethanolamine N-methyltransferase (EC 2.1.1.103) is the key enzyme that catalyzes the three successive methylation steps converting phosphoethanolamine into phosphocholine (B91661). uniprot.orgnih.gov This enzyme belongs to the transferase family, specifically the methyltransferases that transfer a one-carbon group. wikipedia.org The activity of PEAMT is a rate-limiting step in choline (B1196258) and phosphatidylcholine synthesis in various organisms. nih.gov The enzyme's activity is subject to regulation, notably inhibition by its end-product, phosphocholine, and by S-adenosyl-L-homocysteine (AdoHcy), a by-product of the methylation reaction. nih.gov
Catalytic Mechanism and Substrate Specificity
The catalytic mechanism of PEAMT, like other S-adenosyl-L-methionine (SAM)-dependent methyltransferases, generally involves a nucleophilic substitution reaction. nih.gov The enzyme facilitates the transfer of a methyl group from the sulfonium (B1226848) center of SAM to the nitrogen atom of the phospho-base substrate. nih.govnih.gov This process occurs sequentially, adding one methyl group at a time.
PEAMT exhibits significant substrate specificity. For instance, the PEAMT from spinach shows a high affinity for phosphoethanolamine and its methylated derivatives but demonstrates no activity towards ethanolamine (B43304) or phosphatidylethanolamine (B1630911), highlighting its specific role in the phospho-base methylation pathway. uniprot.org The enzyme's structure, often comprising two tandem methyltransferase domains, is crucial for its catalytic function. In some plant PEAMTs, the N-terminal domain is responsible for the first methylation of PEA, while the C-terminal domain handles the subsequent two methylation steps. oup.com
| Substrate | Enzymatic Activity | Reference |
|---|---|---|
| Phosphoethanolamine | Active | uniprot.org |
| N-Methylethanolamine phosphate (B84403) | Active | uniprot.org |
| N,N-Dimethylethanolamine phosphate | Active | uniprot.org |
| Ethanolamine | No Activity | uniprot.org |
| Phosphatidylethanolamine | No Activity | uniprot.org |
Identification and Characterization of PEAMT Isoforms
PEAMT enzymes exist as multiple isoforms in various species, often encoded by a small family of genes. oup.comnih.gov For example, in the model plant Arabidopsis thaliana, three genes, NMT1, NMT2, and NMT3, encode for PEAMT isoforms. oup.comnih.gov These isoforms can exhibit differences in their catalytic efficiencies and their specific contributions to phosphatidylcholine synthesis. oup.com Studies on Arabidopsis have shown that NMT2 encodes two distinct protein variants through alternative promoter use, and these variants differ significantly in their ability to catalyze the initial methylation of PEA. nih.gov Similarly, two PEAMT genes, GmPEAMT1 and GmPEAMT2, have been identified in soybean (Glycine max), and they show homology to PEAMTs in other plants and organisms. nih.gov The characterization of these isoforms reveals a complex regulatory network for PC biosynthesis, where different isoforms may have non-redundant roles essential for normal growth and development. nih.gov
| Gene | Encoded Protein | Key Characteristics | Reference |
|---|---|---|---|
| NMT1 | PEAMT1/NMT1 | Shares 79% sequence identity with NMT3. Disruption leads to severe PC deficiency. | oup.comnih.gov |
| NMT2 | PEAMT2/NMT2 | Encodes two variants (NMT2.1 and NMT2.2) via alternative promoter use, which differ in catalytic efficiency for the first methylation step. | oup.comnih.gov |
| NMT3 | PEAMT3/NMT3 | Catalyzes the triple methylation of PEA to PCho. | oup.comnih.gov |
Sequential N-Methylation Steps
The biosynthesis of phosphocholine from phosphoethanolamine is a stepwise process involving three sequential N-methylations, each catalyzed by PEAMT and utilizing AdoMet as the methyl donor. oup.comuniprot.org This sequence begins with the formation of N-methylethanolamine phosphate.
Conversion of Phosphoethanolamine to this compound
The first committed step in the phospho-base methylation pathway is the conversion of phosphoethanolamine to this compound. uniprot.orgwikipedia.org The enzyme PEAMT facilitates the transfer of a methyl group from AdoMet to the amino group of phosphoethanolamine. wikipedia.org This reaction yields this compound and S-adenosyl-L-homocysteine. uniprot.org This initial methylation is a critical control point in the pathway. nih.gov
Reaction: S-adenosyl-L-methionine + Ethanolamine phosphate ⇌ S-adenosyl-L-homocysteine + this compound wikipedia.org
Subsequent Methylations to N,N-Dimethylethanolamine Phosphate and Phosphocholine
Following the initial methylation, PEAMT catalyzes two further methylation reactions to complete the synthesis of phosphocholine. uniprot.org
Second Methylation: this compound serves as the substrate for the second methylation step. A methyl group from another molecule of AdoMet is transferred to form N,N-dimethylethanolamine phosphate. uniprot.org
Third Methylation: In the final step, N,N-dimethylethanolamine phosphate is methylated to produce the final product, phosphocholine. uniprot.org
These sequential reactions ensure the progressive conversion of phosphoethanolamine to phosphocholine, which can then be used in the synthesis of phosphatidylcholine via the Kennedy pathway. oup.comoup.com The entire three-step process is often carried out by a single PEAMT enzyme or a combination of its isoforms. oup.comuniprot.org
Regulation of this compound Biosynthesis
The cellular concentration of this compound and its downstream products is maintained within a narrow range through sophisticated regulatory mechanisms that act at multiple levels, from enzyme activity to gene expression.
Feedback Inhibition Mechanisms
A primary and rapid mechanism for regulating the biosynthesis of this compound is through feedback inhibition. The key enzyme in this pathway, phosphoethanolamine N-methyltransferase (PEAMT), is allosterically regulated by its downstream products.
Research Findings on Feedback Inhibition:
Studies in plants have demonstrated that the activity of PEAMT is sensitive to the cellular levels of phosphocholine. nih.gov An accumulation of phosphocholine, the final product of the three-step methylation of phosphoethanolamine, competitively inhibits the enzyme, thereby slowing down the production of this compound and its subsequent methylated forms. uniprot.org This ensures that the cell does not expend energy and resources on synthesizing these compounds when they are already abundant. Choline has also been shown to exert feedback control, though the inhibition by phosphocholine is more direct. nih.gov
| Regulator | Enzyme Targeted | Mechanism of Inhibition | Biological System |
| Phosphocholine | Phosphoethanolamine N-methyltransferase (PEAMT) | Allosteric Inhibition | Plants (e.g., Spinach) nih.govuniprot.org |
| Choline | Phosphoethanolamine N-methyltransferase (PEAMT) | Feedback Regulation | Plants nih.gov |
This direct and sensitive feedback loop allows for the fine-tuning of phosphatidylcholine precursor synthesis in response to the immediate metabolic needs of the cell.
Transcriptional and Post-Translational Regulation of Methyltransferases
In addition to allosteric regulation, the biosynthesis of this compound is controlled at the level of gene expression and through post-translational modifications of the methyltransferases involved.
Transcriptional Regulation:
In the plant Arabidopsis thaliana, the gene encoding a key PEAMT, AtNMT1, is subject to transcriptional and post-transcriptional control. nih.gov The 5' untranslated region (UTR) of the AtNMT1 mRNA contains an upstream open reading frame (uORF). nih.gov This uORF plays a crucial role in a feedback mechanism at the level of translation. In the presence of high concentrations of choline, the uORF represses the translation of the main coding sequence for PEAMT and can also lead to a decrease in the mRNA levels of the gene. nih.gov
Furthermore, genetic studies in Arabidopsis have revealed a degree of redundancy and compensatory regulation among different PEAMT isoforms. For instance, in mutants lacking the NMT1 and NMT3 genes, the expression of another isoform, NMT2.2, is significantly increased, suggesting a transcriptional response to maintain cellular homeostasis of phosphocholine and phosphatidylcholine. nih.gov
Post-Translational Regulation:
Post-translational modifications (PTMs) are crucial for regulating the activity of many enzymes, including methyltransferases. abcam.comthermofisher.com While specific PTMs for phosphoethanolamine N-methyltransferase are not extensively characterized, methylation, phosphorylation, and acetylation are common PTMs that regulate the function, localization, and stability of various proteins. abcam.combeckman.com These modifications can alter the catalytic activity of the enzyme or its interaction with other proteins and substrates, providing another layer of control over the biosynthetic pathway. Methylation, for instance, is a widespread PTM that can increase the hydrophobicity of a protein and is mediated by methyltransferases using S-adenosyl methionine (SAM) as the primary methyl group donor. thermofisher.com
Comparative Biosynthetic Pathways Across Biological Systems
The pathways leading to the synthesis of phosphatidylcholine, and by extension this compound, exhibit significant diversity across the tree of life, highlighting evolutionary adaptations in lipid metabolism.
Divergence and Conservation in Plants and Microorganisms
The phospho-base methylation pathway, which involves the sequential methylation of phosphoethanolamine to form this compound, phosphodimethylethanolamine phosphate, and finally phosphocholine, is a hallmark of plants and certain protists, such as the malaria parasite Plasmodium falciparum. nih.govnih.gov In plants like Arabidopsis, spinach, and soybean, PEAMT catalyzes all three methylation steps. nih.govuniprot.orgoup.com This pathway is vital for plant life, as the complete knockout of the PEAMT genes in Arabidopsis is lethal. nih.gov
In contrast, many bacteria that produce phosphatidylcholine utilize a different route known as the phosphatidylethanolamine methylation pathway. This pathway involves the direct methylation of the lipid phosphatidylethanolamine (PE) by phospholipid N-methyltransferases (Pmts) to produce phosphatidylcholine. researchgate.netasm.org This represents a significant divergence from the plant pathway, where the methylation occurs on the soluble phospho-base before its incorporation into a lipid.
| Pathway | Key Enzyme | Starting Substrate | Organisms |
| Phospho-base Methylation | Phosphoethanolamine N-methyltransferase (PEAMT) | Phosphoethanolamine | Plants, some parasites (Plasmodium) nih.govnih.gov |
| Phosphatidylethanolamine Methylation | Phospholipid N-methyltransferase (Pmt) | Phosphatidylethanolamine | Many bacteria, Yeast, Mammals researchgate.netwikipedia.org |
Specificity in Eukaryotic and Prokaryotic Systems
The biosynthesis of phosphatidylcholine precursors shows clear distinctions between eukaryotic and prokaryotic systems.
Eukaryotic Systems:
Within eukaryotes, there is notable diversity. As mentioned, plants primarily rely on the phospho-base methylation pathway. nih.gov In contrast, yeast and mammals predominantly utilize the Kennedy pathway (also known as the CDP-choline pathway) and the phosphatidylethanolamine methylation pathway. wikipedia.org The Kennedy pathway involves the phosphorylation of choline, its activation to CDP-choline, and the final transfer of phosphocholine to diacylglycerol. The phosphatidylethanolamine methylation pathway in these organisms directly methylates PE to form phosphatidylcholine. wikipedia.org The presence of the PEAMT-mediated pathway in plants and some parasites suggests it may be an ancestral pathway that was lost in other eukaryotic lineages. nih.gov
Prokaryotic Systems:
Phosphatidylcholine is not a universal component of bacterial membranes but is found in certain species, where it plays roles in stress responses and host-pathogen interactions. researchgate.net In bacteria that do synthesize this lipid, the most common route is the direct methylation of phosphatidylethanolamine by Pmt enzymes. asm.orgnih.gov However, the phospho-base methylation pathway, involving PEAMT, has also been identified in some proteobacteria, indicating that this pathway is not exclusive to eukaryotes. nih.gov The bacterial Pmt enzymes differ significantly in their amino acid sequences from their eukaryotic counterparts, highlighting a convergent evolution of this biochemical function. asm.org
Metabolism and Integration of N Methylethanolamine Phosphate into Broader Biochemical Networks
Role in Phosphatidylcholine Biosynthesis Pathways
Phosphatidylcholine (PC) is the most abundant phospholipid in many organisms, and its synthesis is critical for membrane integrity and cellular signaling. N-Methylethanolamine phosphate (B84403) plays a central role in one of the primary pathways for PC biosynthesis.
Phospho-Base Methylation Pathway Contributions
The phospho-base methylation pathway is a significant route for the de novo synthesis of phosphocholine (B91661), the precursor to PC, especially in plants and some microorganisms. oup.comresearchgate.net This pathway involves the sequential methylation of phosphoethanolamine.
N-Methylethanolamine phosphate is the product of the first methylation step, where phosphoethanolamine is methylated by the enzyme phosphoethanolamine N-methyltransferase (PEAMT), using S-adenosyl-L-methionine (SAM) as the methyl group donor. uniprot.orgwikipedia.orguniprot.org This initial reaction is a committing step towards PC synthesis via this pathway. researchgate.net
Subsequent methylation steps, also catalyzed by methyltransferases, convert this compound to N,N-dimethylethanolamine phosphate and finally to phosphocholine. uniprot.orguniprot.org In some organisms, like spinach and certain nematodes, a single enzyme can catalyze all three methylation steps. uniprot.orguniprot.org In contrast, other organisms may utilize different enzymes for each step.
The reactions in the phospho-base methylation pathway are as follows:
Phosphoethanolamine + S-adenosyl-L-methionine → This compound + S-adenosyl-L-homocysteine wikipedia.orguniprot.org
This compound + S-adenosyl-L-methionine → N,N-Dimethylethanolamine phosphate + S-adenosyl-L-homocysteine uniprot.orguniprot.org
N,N-Dimethylethanolamine phosphate + S-adenosyl-L-methionine → Phosphocholine + S-adenosyl-L-homocysteine uniprot.orguniprot.org
The activity of PEAMT can be subject to feedback inhibition by phosphocholine, regulating the flow through this pathway. uniprot.org
Interplay with CDP-Choline Pathway Components
The CDP-choline pathway, also known as the Kennedy pathway, is the primary route for PC synthesis in mammals. wikipedia.orglipidbank.jp This pathway utilizes pre-existing choline (B1196258), which is phosphorylated to phosphocholine and then converted to CDP-choline. lipidbank.jpjax.org CDP-choline then reacts with diacylglycerol (DAG) to form PC. researchgate.net
While the phospho-base methylation pathway generates phosphocholine de novo, the CDP-choline pathway relies on dietary choline or choline recycled from the breakdown of existing lipids. wikipedia.org The phosphocholine produced from this compound in the phospho-base methylation pathway can enter the CDP-choline pathway. oup.com Specifically, the newly synthesized phosphocholine is converted to CDP-choline by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). oup.com
There is evidence of reciprocal regulation between the two pathways. For instance, the transcription factor Sp1 negatively regulates the expression of phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT), an enzyme in a related methylation pathway, while positively regulating the expression of CCT in the CDP-choline pathway. wikipedia.org This suggests a coordinated control mechanism to maintain PC homeostasis.
Involvement in Glycerophospholipid Metabolism
Glycerophospholipids are the main components of biological membranes, and their metabolism is a complex network of interconnected pathways. This compound is an integral part of this network, linking the synthesis of different phospholipid classes. wikipedia.orggenome.jp
Connections to Phosphatidic Acid and Diacylglycerol Metabolism
Phosphatidic acid (PA) is a central precursor in the synthesis of all glycerolipids. nih.gov It can be dephosphorylated by phosphatidic acid phosphatase (PAP) to produce diacylglycerol (DAG). nih.govmdpi.com Both PA and DAG are key branch point molecules in lipid metabolism.
The phosphocholine synthesized from this compound is ultimately incorporated into a DAG backbone to form PC. oup.com This final step is catalyzed by the enzyme cholinephosphotransferase. researchgate.net Therefore, the metabolism of this compound is directly linked to the pool of DAG available for PC synthesis.
The pathways leading to and from PA and DAG are complex and involve multiple enzymes and cellular compartments. nih.govmdpi.com The regulation of these pathways ensures a balanced supply of precursors for the synthesis of various phospholipids (B1166683), including PC derived from the phospho-base methylation pathway.
Regulation of Lipid Composition and Membrane Homeostasis
The balance between different phospholipid classes is crucial for maintaining the physical properties and functions of cellular membranes. The synthesis of PC via the phospho-base methylation pathway, involving this compound, contributes to this regulation. columbia.edu
By providing a de novo route for phosphocholine synthesis, this pathway allows cells to produce PC even when external sources of choline are limited. lipidbank.jp This is particularly important in organisms like yeast and plants. researchgate.netlipidbank.jp The regulation of enzymes like PEAMT ensures that PC synthesis is adjusted to the cell's needs, thereby maintaining membrane lipid homeostasis. uniprot.org
Changes in the activity of the phospho-base methylation pathway can alter the lipid composition of membranes, which in turn can affect membrane fluidity, permeability, and the function of membrane-bound proteins. columbia.eduresearchgate.net For example, in some organisms, the accumulation of specific phospholipids is a response to environmental stress, highlighting the importance of tightly regulated lipid metabolism. nih.gov In cases of plasmalogen deficiency, the levels of phosphatidylethanolamine (PE), a related phospholipid, are adjusted to maintain the total amount of ethanolamine-containing phospholipids, demonstrating the intricate homeostatic control of lipid composition. core.ac.uk
Precursors and Derivatives of this compound
The metabolic role of this compound is defined by its position in the biochemical network, with specific precursors leading to its formation and subsequent derivatives continuing the pathway.
Precursors:
The primary and immediate precursor for the synthesis of this compound is phosphoethanolamine . uniprot.orgwikipedia.org This compound is methylated in a reaction catalyzed by phosphoethanolamine N-methyltransferase (PEAMT). wikipedia.org Another key molecule required for this reaction is S-adenosyl-L-methionine (SAM) , which serves as the methyl group donor. uniprot.orguniprot.org
Derivatives:
The direct derivative of this compound in the phospho-base methylation pathway is N,N-dimethylethanolamine phosphate . uniprot.orguniprot.org This is formed by the second methylation reaction, again utilizing SAM as the methyl donor. uniprot.orguniprot.org
Ultimately, the metabolic pathway involving this compound leads to the synthesis of phosphocholine , which is then converted to CDP-choline and finally incorporated into phosphatidylcholine (PC) . cymitquimica.comoup.com
The following table summarizes the key reactions involving this compound:
| Reaction | Substrates | Enzyme | Products |
| Synthesis | Phosphoethanolamine, S-adenosyl-L-methionine | Phosphoethanolamine N-methyltransferase (PEAMT) | This compound , S-adenosyl-L-homocysteine |
| Conversion | This compound , S-adenosyl-L-methionine | Phosphoethanolamine N-methyltransferase (or a specific this compound methyltransferase) | N,N-Dimethylethanolamine phosphate, S-adenosyl-L-homocysteine |
| Further Conversion | N,N-Dimethylethanolamine phosphate, S-adenosyl-L-methionine | Phosphoethanolamine N-methyltransferase (or a specific N,N-dimethylethanolamine phosphate methyltransferase) | Phosphocholine, S-adenosyl-L-homocysteine |
Precursors: Phosphoethanolamine and S-Adenosyl-L-Methionine
The direct biosynthetic route to this compound involves the enzymatic methylation of phosphoethanolamine. This reaction is the first of three sequential methylation steps that ultimately yield phosphocholine in many plants and some protists. uniprot.orgrcsb.org
The key enzyme responsible for this transformation is Phosphoethanolamine N-methyltransferase (PEAMT) (EC 2.1.1.103). uniprot.orgwikipedia.org This enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-Adenosyl-L-Methionine (SAM) , to the amino group of phosphoethanolamine . The reaction yields two products: this compound and S-Adenosyl-L-homocysteine (SAH). uniprot.orgebi.ac.ukgenome.jp The PEAMT enzyme is essential for phospholipid biogenesis in organisms like the malarial parasite Plasmodium falciparum and plays a crucial role in choline biosynthesis in plants. uniprot.orgrcsb.org
Table 1: Synthesis of this compound
| Substrate(s) | Enzyme | Product(s) | Reaction Type |
| Phosphoethanolamine, S-Adenosyl-L-Methionine | Phosphoethanolamine N-methyltransferase (PEAMT) | This compound, S-Adenosyl-L-homocysteine | N-Methylation |
Downstream Metabolites: N,N-Dimethylethanolamine Phosphate and Phosphocholine
Following its synthesis, this compound serves as the substrate for the next step in the phosphocholine synthesis pathway. It is sequentially methylated to produce N,N-Dimethylethanolamine phosphate and, subsequently, phosphocholine. uniprot.org
In many organisms that utilize this pathway, the same Phosphoethanolamine N-methyltransferase (PEAMT) enzyme that catalyzes the formation of this compound also catalyzes the subsequent two methylation steps. uniprot.orguniprot.org
First, this compound is methylated, again using S-Adenosyl-L-Methionine as the methyl donor, to form N,N-Dimethylethanolamine phosphate . uniprot.orguniprot.org
Second, N,N-Dimethylethanolamine phosphate undergoes a final methylation to yield phosphocholine . uniprot.orguniprot.org
This three-step methylation sequence provides a direct route from phosphoethanolamine to phosphocholine, which is then activated to CDP-choline and incorporated into diacylglycerol to form phosphatidylcholine, a critical membrane phospholipid. uniprot.orgfrontiersin.org In some organisms, distinct enzymes may be responsible for each methylation step. For example, in Arabidopsis thaliana, the NMT2 isozyme can methylate this compound but cannot act on the initial phosphoethanolamine substrate. uniprot.org
An alternative, though less direct, metabolic fate involves the activation of this compound by CTP. The enzyme N-methylphosphoethanolamine cytidylyltransferase (EC 2.7.7.57) catalyzes the reaction between this compound and CTP to produce CDP-N-methylethanolamine and diphosphate. doe.govgenome.jp
Table 2: Downstream Metabolic Reactions of this compound
| Substrate(s) | Enzyme | Product(s) | Pathway |
| This compound, S-Adenosyl-L-Methionine | Phosphoethanolamine N-methyltransferase (PEAMT) | N,N-Dimethylethanolamine phosphate, S-Adenosyl-L-homocysteine | Phosphocholine Biosynthesis |
| N,N-Dimethylethanolamine phosphate, S-Adenosyl-L-Methionine | Phosphoethanolamine N-methyltransferase (PEAMT) | Phosphocholine, S-Adenosyl-L-homocysteine | Phosphocholine Biosynthesis |
| This compound, CTP | N-methylphosphoethanolamine cytidylyltransferase | CDP-N-methylethanolamine, Diphosphate | Kennedy Pathway |
Catabolic and Turnover Processes Affecting this compound
The cellular concentration and turnover of this compound are primarily regulated by its consumption in downstream anabolic pathways rather than by specific catabolic degradation. Its principal route of turnover is its conversion to N,N-Dimethylethanolamine phosphate, continuing the biosynthetic progression toward phosphocholine. uniprot.orguniprot.org
The regulation of this pathway, and thus the turnover of this compound, is controlled at the enzymatic level. The synthesizing enzyme, PEAMT, is subject to feedback inhibition by the final product of the sequence, phosphocholine. uniprot.orguniprot.org This regulatory mechanism ensures that the synthesis of phosphocholine precursors is attenuated when sufficient levels of the final product are present, thereby controlling the flux through the pathway and managing the concentration of intermediates like this compound.
While general cellular enzymes like phosphatases could theoretically dephosphorylate this compound to yield N-methylethanolamine and inorganic phosphate, specific catabolic pathways dedicated to the breakdown of this intermediate are not prominently documented. The metabolic significance of this compound lies in its role as a transient intermediate whose flux is tightly coupled to the demands of phospholipid synthesis. uniprot.orgnih.gov
Biological Roles and Cellular Functions Mediated by N Methylethanolamine Phosphate
Contribution to Cellular Phospholipid Composition and Membrane Integrity
N-Methylethanolamine phosphate (B84403) is an intermediary in the synthesis of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. wikipedia.orgcoompo.com The integrity and fluidity of these membranes are highly dependent on their phospholipid composition. The pathway involving N-methylethanolamine phosphate contributes to the diversity of PC molecules within the membrane. wikipedia.org
The synthesis of PC can occur through two primary pathways: the CDP-choline pathway and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. wikipedia.org this compound is an intermediate in a pathway that sequentially methylates phosphoethanolamine to form phosphocholine (B91661), which is then converted to PC. nih.govuniprot.org This pathway is particularly important for generating specific species of PC that are enriched in polyunsaturated fatty acids, such as arachidonate. wikipedia.org These specific PC molecules are vital for maintaining the structural integrity and function of membranes, particularly in the liver and brain. wikipedia.org
The ratio of different phospholipids (B1166683), such as PC and phosphatidylethanolamine (PE), is critical for membrane stability. The conversion of PE to PC, which can proceed through intermediates like phosphatidyl-N-methylethanolamine, helps regulate this ratio. wikipedia.org In some organisms, like the bacterium Clostridium beijerinckii, phosphatidyl-N-methylethanolamine is a major phospholipid, highlighting its importance in membrane structure in certain species. frontiersin.org
Role in Choline (B1196258) Production and Related Metabolic Pathways
This compound is a key player in the de novo synthesis of choline. coompo.comebi.ac.uk The pathway involves the sequential methylation of phosphoethanolamine, with this compound being the first methylated intermediate. nih.govuniprot.org This process is catalyzed by the enzyme phosphoethanolamine N-methyltransferase. nih.govuniprot.org The subsequent methylation steps convert this compound into phosphocholine. uniprot.org
This biosynthetic route for choline is crucial in various organisms, from plants to nematodes. nih.gov In plants, the synthesis of choline via phospho-base methylation, involving this compound, is a primary pathway. nih.gov In the nematode Caenorhabditis elegans, the enzyme pmt-1 catalyzes the formation of this compound from phosphoethanolamine, which is the initial step in phosphocholine synthesis. uniprot.org
The production of choline through this pathway has significant metabolic implications. Choline is not only a precursor for PC but also for the neurotransmitter acetylcholine (B1216132) and the osmoprotectant glycine (B1666218) betaine (B1666868) in plants. nih.govgenome.jpkegg.jpgenome.jp Therefore, the regulation of this compound formation directly impacts these diverse metabolic outputs.
This compound in Signaling Pathways
Recent research has indicated that this compound and its related phospholipid, phosphatidyl-N-methylethanolamine, are not just metabolic intermediates but also participate in cellular signaling.
Modulation of Enzyme Activities (e.g., Phospholipase D)
Studies have shown that methylated intermediates in the PC synthesis pathway, including phosphatidyl-N-methylethanolamine, can act as substrates for phospholipase D (PLD). nih.gov PLD is an enzyme that hydrolyzes phospholipids to generate phosphatidic acid (PA), a key signaling molecule. mdpi.com
In PC12 cells, increasing the levels of phosphatidyl-N-methylethanolamine and phosphatidyl-N,N-dimethylethanolamine led to a greater production of phosphatidylethanol (B1425624) in response to bradykinin, a stimulant of PLD activity. nih.gov This suggests that the presence of these methylated intermediates can enhance PLD-mediated signaling. nih.gov This effect was specific to these intermediates and was not observed with elevated levels of PC itself. nih.gov This modulation of PLD activity highlights a direct role for these intermediates in cellular signaling cascades.
Intersections with Lipid-Mediated Signaling
The generation of PA by PLD from substrates like phosphatidyl-N-methylethanolamine places this compound metabolism at a crossroads with lipid-mediated signaling. PA is a versatile signaling lipid that can influence a wide range of cellular processes by recruiting and activating various proteins, and by being converted to other signaling lipids like diacylglycerol (DAG) and lysophosphatidic acid (LPA).
Furthermore, the pathways of glycerophospholipid metabolism are interconnected with other major metabolic and signaling pathways, including those for inositol (B14025) phosphates and ether lipids. genome.jpkegg.jp The presence and concentration of intermediates like this compound can therefore influence the flux and outcomes of these interconnected networks.
Implications in Cellular Processes and Growth Regulation
The roles of this compound in membrane composition and signaling translate into significant effects on cellular processes and the regulation of growth and development.
Growth and Development in Model Organisms
In the model plant Arabidopsis thaliana, the enzyme phosphoethanolamine N-methyltransferase (PEAMT), which produces this compound, is essential for normal development. uniprot.org It is required for the development of the root system and the integrity of epidermal cells through its role in choline and phospholipid metabolism. uniprot.org Deletion of the gene for this enzyme in plants can lead to sterility and increased sensitivity to salt. nih.gov This underscores the critical role of the this compound pathway in plant growth and stress responses. uniprot.orgnih.gov
In the nematode C. elegans, the synthesis of phosphocholine, initiated by the formation of this compound, is vital for producing phosphatidylcholine, a major component of membranes. uniprot.org This pathway is also implicated in the production of glycoconjugates that parasitic nematodes secrete to evade the host's immune system. uniprot.org The enzymes involved in this pathway are crucial for the nematode's larval development and reproductive processes. uniprot.org
In the context of pathogenic organisms, the choline biosynthesis pathway, which includes this compound, is critical for the viability of the malaria parasite Plasmodium falciparum. nih.gov In the bacterium Acinetobacter baumannii, the level of this compound was significantly depleted when treated with a combination of antibiotics, suggesting its importance for the integrity of the outer membrane. frontiersin.org
Response to Environmental Stimuli (e.g., Osmotic Stress via Glycine Betaine)
This compound is a key intermediate in the biosynthesis of choline, which in turn serves as a precursor for the potent osmoprotectant, glycine betaine (GB). wikipedia.orgnih.govasm.org Under conditions of environmental stress, particularly osmotic stress induced by drought or high salinity, many organisms accumulate small organic solutes, known as osmoprotectants, to maintain cellular turgor and protect cellular machinery. asm.orgmlsu.ac.in Glycine betaine is one of the most effective of these molecules. nih.govscience.gov
The pathway to glycine betaine often begins with the synthesis of choline. One of the primary routes for choline biosynthesis involves the sequential methylation of ethanolamine (B43304). nih.govucc.ie In this pathway, phosphoethanolamine is first methylated to form this compound, a reaction catalyzed by the enzyme phosphoethanolamine N-methyltransferase (PEAMT). nih.govuniprot.org This compound is then further methylated to phosphocholine, which is subsequently converted to choline. nih.gov In plants and other organisms, this newly synthesized choline can be oxidized to glycine betaine in a two-step process, particularly under stress conditions. mlsu.ac.infrontiersin.org
Therefore, the regulation of this compound synthesis can be an integral part of the biochemical cascade that enables an organism to respond to osmotic challenges. By producing this intermediate, the cell initiates the synthesis of choline required for the production of glycine betaine. Research has shown that in various organisms, including bacteria like Rhizobium meliloti and plants, the accumulation of glycine betaine is a direct response to high osmolarity, enhancing survival and functional stability. asm.orgmlsu.ac.in
Direct evidence for the involvement of this compound in environmental stress response comes from metabolomic studies. For instance, a study on the medicinal plant thyme (Thymus) subjected to water deficit stress identified this compound as one of the metabolites that changed in concentration, suggesting its role in the plant's adaptation mechanism to drought. bham.ac.uk This finding supports the connection between the phospho-base methylation pathway and the broader stress response network.
Comparative Functional Analysis in Diverse Organisms
The metabolic pathway involving this compound as an intermediate in phosphocholine and phosphatidylcholine synthesis is present across a wide range of organisms, from bacteria to nematodes and plants. However, a comparative analysis reveals significant differences in the enzymatic machinery and regulation, reflecting divergent evolutionary strategies.
In the nematode Caenorhabditis elegans, the biosynthesis of phosphocholine from phosphoethanolamine occurs via a two-step process involving distinct enzymes. The first step, the conversion of phosphoethanolamine to this compound, is catalyzed by the enzyme phosphoethanolamine N-methyltransferase 1 (PMT-1). uniprot.orgidentifiers.org A second enzyme, PMT-2, is then responsible for the subsequent two methylation steps to produce phosphocholine. nih.gov Genetic studies in C. elegans have demonstrated that this pathway is essential for the organism's growth and development. identifiers.org
In contrast, many plants, including Arabidopsis, castor bean, and soybean, appear to utilize a single, multifunctional phosphoethanolamine N-methyltransferase (PEAMT) enzyme. nih.gov This enzyme can catalyze all three sequential N-methylations, converting phosphoethanolamine through this compound and N,N-dimethylethanolamine phosphate to finally yield phosphocholine. nih.gov In these organisms, the PEAMT-catalyzed reaction is considered a rate-limiting step in choline biosynthesis and, by extension, in the production of phosphatidylcholine, a primary component of cell membranes. nih.gov
Bacteria also exhibit diversity in this metabolic route. For example, certain soil bacteria like Agrobacterium tumefaciens and budding bacteria like Hyphomicrobium vulgare are known to synthesize lecithin (B1663433) (phosphatidylcholine). asm.org The pathway in these organisms involves the formation of phosphatidyl-N-monomethylethanolamine from phosphatidyl-ethanolamine, indicating that methylation can occur at the lipid level, not just at the level of the soluble phospho-base. asm.org In other bacteria, such as Rhizobium meliloti, the focus is on the synthesis of choline for conversion into the osmoprotectant glycine betaine, a critical function for survival in fluctuating osmotic environments. asm.org
This comparative analysis underscores the fundamental importance of the this compound-containing pathway while highlighting the evolutionary plasticity of the enzymes that govern it.
Table 1: Comparative Overview of this compound Metabolism
| Organism Group | Key Enzyme(s) | Primary Function of Pathway | Reference |
|---|---|---|---|
| Nematodes (e.g., C. elegans) | Two distinct enzymes: PMT-1 and PMT-2 | Essential for growth and development via phosphocholine synthesis. | nih.govuniprot.orgidentifiers.org |
| Plants (e.g., Arabidopsis) | A single, multifunctional PEAMT | Rate-limiting step for choline and phosphatidylcholine biosynthesis; precursor for glycine betaine under stress. | nih.govmlsu.ac.in |
| Bacteria (e.g., Hyphomicrobium, Rhizobium) | Varies; can involve methylation at the phospho-base or lipid level. | Synthesis of membrane components (phosphatidylcholine) or osmoprotectants (glycine betaine). | asm.orgasm.org |
Analytical Methodologies and Approaches in N Methylethanolamine Phosphate Research
Spectroscopic Techniques for Detection and Quantification
Spectroscopic methods are indispensable for the structural identification and quantitative measurement of N-methylethanolamine phosphate (B84403) in complex biological samples.
Mass spectrometry (MS), coupled with chromatographic separation, stands as a powerful tool in metabolomics for the sensitive and specific analysis of N-methylethanolamine phosphate.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used platform for analyzing polar and semi-polar compounds like this compound. nih.gov In studies of human tear fluid, an untargeted metabolomics approach using a QExactive-HF hybrid quadrupole-Orbitrap mass spectrometer identified this compound. biorxiv.org The use of complementary column chemistries, such as ZIC-pHILIC for polar compounds and CSH-C18RP for less polar compounds, coupled with both positive and negative ion modes, allows for comprehensive metabolite coverage. biorxiv.org For instance, this compound was one of the metabolites identified using both CSH-C18 (+) and pHILIC (+) columns. biorxiv.org In large-scale metabolomics studies, such as those on ryegrass, ultra-high-performance liquid chromatography (U)HPLC coupled to an Exactive Orbitrap mass spectrometer has been employed to analyze polar and semi-polar compounds, successfully identifying this compound. nih.gov Furthermore, chemical isotope labeling (CIL) LC-MS provides a robust method for quantitative metabolomics, where this compound has been identified in sample analyses. tmiclinode.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly effective for the detection and quantification of small, polar molecules, including organic acids, amino acids, and compounds like this compound, often after a derivatization step to increase their volatility. researchgate.net In studies on dairy cows, targeted GC-MS has been utilized to identify alterations in serum metabolites, where this compound was one of several metabolites quantified to distinguish between healthy cows and those with clinical mastitis. researchgate.netiastatedigitalpress.com The Human Metabolome Database (HMDB) provides predicted GC-MS spectra for this compound, which can aid in its identification in experimental samples. hmdb.ca
| Technique | Sample Type | Key Findings/Application | Reference |
|---|---|---|---|
| LC-MS | Human Tear Fluid | Identified as one of 82 metabolites in an untargeted metabolomics study. | biorxiv.org |
| (U)HPLC-MS | Ryegrass | Detected as a polar compound in a large-scale metabolomics study. | nih.gov |
| CIL LC-MS | General Metabolomics | Included in a library of identified compounds for quantitative metabolomics. | tmiclinode.com |
| GC-MS | Dairy Cow Serum | Quantified as a biomarker to distinguish between healthy and mastitic cows. | researchgate.netiastatedigitalpress.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information about metabolites. The Human Metabolome Database (HMDB) contains predicted 1H and 13C NMR spectra for this compound, which serve as a valuable reference for its identification in metabolic profiling studies. hmdb.ca While direct experimental findings on this compound using NMR in metabolic profiling are not extensively detailed in the provided context, the availability of predicted spectra underscores its potential for identification and quantification by this method. NMR's ability to analyze intact samples makes it a complementary technique to mass spectrometry. annualreviews.org
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of this compound, enabling its separation from other metabolites in a complex mixture prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of phospholipids (B1166683) and their precursors. nih.gov A sensitive HPLC method with pre-column derivatization has been developed for the determination of N-methylethanolamine as an impurity, showcasing the adaptability of HPLC for related compounds. researchgate.netresearchgate.net In the context of phospholipid analysis, normal-phase HPLC coupled with mass spectrometry (HPLC-MS) allows for the separation of phospholipid classes. nih.gov While specific HPLC methods solely for this compound are not extensively detailed, the techniques applied to its parent compounds and derivatives are directly applicable. For instance, HPLC systems have been used to purify labeled water-soluble metabolites of choline (B1196258), including phosphocholine (B91661), which is structurally related to this compound. pnas.org The NIH Metabolomics Workbench lists studies where HPLC was the chromatography method used for the detection of this compound. metabolomicsworkbench.org
| HPLC Method | Application | Key Features | Reference |
|---|---|---|---|
| Normal-Phase HPLC-MS | Quantitative analysis of mitochondrial phospholipids. | Separates phospholipids by class, enabling reliable quantitation. | nih.gov |
| HPLC with Pre-column Derivatization | Determination of N-methylethanolamine impurity. | Provides high sensitivity and specificity for the analyte. | researchgate.netresearchgate.net |
| HPLC for Metabolite Purification | Purification of radiolabeled choline metabolites. | Utilizes a normal phase silica (B1680970) column with gradient elution. | pnas.org |
Thin-Layer Chromatography (TLC) is a valuable and straightforward technique for the separation of phospholipids and their water-soluble hydrolysis products, including N-methylated ethanolamines. asm.orgnih.gov In studies of bacterial lipids, preparative TLC has been used to isolate different phospholipid classes. asm.org The separated lipids can then be hydrolyzed, and the resulting water-soluble products, such as N-methylethanolamine, can be further analyzed. asm.orgnih.gov Different solvent systems can be employed in TLC to achieve effective separation based on the polarity of the compounds. avantiresearch.com For example, a solvent system of toluene, pyridine, and water can be used to separate phosphatidylethanolamine (B1630911) and its N-methylated derivatives. avantiresearch.com While TLC is often used as a qualitative or semi-quantitative method, it serves as a crucial step for the purification and preliminary identification of metabolites like this compound from biological extracts. asm.orggoogle.com
Radiotracer Studies for Metabolic Flux Analysis
Radiotracer studies are a powerful method for investigating metabolic pathways and determining the flow of metabolites, or metabolic flux. In plant and microbial systems, radiolabeling experiments have been instrumental in elucidating the biosynthesis of choline and its derivatives. annualreviews.orgnih.gov For instance, by supplying radiolabeled precursors such as [14C]phosphoethanolamine or S-adenosyl-L-[methyl-14C]methionine, researchers can trace the incorporation of the label into this compound and subsequent products. nih.gov Such studies have provided evidence that the N-methylation of phosphoethanolamine to form this compound is a key step in choline biosynthesis. nih.gov Similarly, in human neuronal cell lines, the incorporation of [methyl-3H]methionine has been used to label phosphatidylcholine synthesized via the methylation pathway, demonstrating the flux through intermediates like this compound. pnas.org These techniques, combined with separation methods like HPLC and TLC followed by scintillation counting, allow for the quantitative analysis of metabolic flux through the pathways involving this compound. annualreviews.orgpnas.org
Use of Radiolabeled Precursors (e.g., 14C-S-Adenosylmethionine)
A primary method for investigating the enzymes that metabolize this compound is the use of radiolabeled precursors, most commonly S-adenosyl-L-methionine (SAM), the methyl donor in the reaction. nih.govcapes.gov.br In this approach, the methyl group of SAM is labeled with carbon-14 (B1195169) ([methyl-14C]SAM). acs.orgnih.gov When an enzyme such as phosphoethanolamine N-methyltransferase (PEAMT) transfers this labeled methyl group to its substrate (e.g., phosphoethanolamine to form this compound, or this compound to form phosphodimethylethanolamine), the product becomes radioactive. nih.gov
The general procedure for these radiometric assays involves several key steps:
Incubation: A purified enzyme is incubated in a buffered solution with its phosphobase substrate and the radiolabeled [methyl-14C]SAM. acs.orgpnas.org
Reaction Termination: The enzymatic reaction is stopped after a specific time, often by adding a large volume of ice-cold water or another quenching agent. acs.org
Product Separation: A critical step is the separation of the radiolabeled phosphorylated product from the unreacted [methyl-14C]SAM. acs.org This is frequently achieved using ion-exchange chromatography, for instance, with a Dowex resin column. The phosphorylated product is retained by the resin while the unreacted SAM is washed away. The product can then be eluted for quantification. acs.org
Quantification: The amount of radioactivity in the purified product is measured using liquid scintillation counting. This count is directly proportional to the amount of product formed and thus reflects the enzyme's activity.
This technique has been instrumental in characterizing the function of PEAMT enzymes from various organisms, including plants, nematodes, and parasites. nih.govacs.org For example, thin-layer chromatography (TLC) has been used to separate and identify the radiolabeled products, such as phosphodimethylethanolamine (PDEA) and phosphocholine (PCho), formed from the methylation of this compound (PMEA). nih.gov
Kinetic Studies of Enzyme Activity
Kinetic studies are essential for understanding the efficiency and mechanism of enzymes that process this compound. These studies measure reaction rates under varying substrate concentrations to determine key parameters. acs.orgpnas.org
Key Kinetic Parameters:
Michaelis-Menten Constant (Km): This value represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an indicator of the enzyme's affinity for its substrate. A lower Km generally suggests a higher affinity.
Catalytic Constant (kcat): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate.
Initial velocity and product inhibition studies are performed to elucidate the enzyme's kinetic mechanism. For instance, analysis of the C. elegans enzyme PMT-2, which methylates this compound, revealed a random sequential Bi-Bi kinetic mechanism. acs.orgpsu.edu This indicates that either substrate (the phosphobase or SAM) can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the products are released. acs.org
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| PMT-2 | C. elegans | P-MME | 160 ± 10 | 6.2 ± 0.1 | 3.9 x 10⁴ |
| PMT-2 | C. elegans | P-DME | 190 ± 20 | 9.2 ± 0.3 | 4.8 x 10⁴ |
| PMT-2 | C. elegans | SAM (with P-DME) | 130 ± 10 | 9.2 ± 0.3 | 7.1 x 10⁴ |
| PfPMT | P. falciparum | Phosphoethanolamine | 10.94 ± 4.1 (Ki for inhibitor) | N/A | N/A |
Data sourced from studies on recombinant enzymes. P-DME refers to Phosphodimethylethanolamine. The value for PfPMT is the inhibition constant (Ki) for the competitive inhibitor NSC-158011, not a Km value for a substrate. acs.orgpnas.org
Enzymatic Assays for this compound Related Enzymes
The characterization of enzymes involved in this compound metabolism, such as phosphoethanolamine N-methyltransferases (PMTs), requires robust and specific enzymatic assays. nih.gov These assays are designed to measure the conversion of substrates to products under controlled laboratory conditions, allowing for the determination of enzyme activity, substrate preference, and inhibitor effects.
In Vitro Assay Development and Optimization
Developing an effective in vitro assay is fundamental for studying enzyme function. nih.govasm.org For enzymes acting on this compound, radiometric assays are a common choice. acs.orgpnas.org
A typical assay is developed and optimized as follows:
Enzyme Preparation: Recombinant enzymes are often expressed in systems like E. coli and purified using techniques such as nickel-affinity chromatography to ensure that the observed activity is from the enzyme of interest. psu.eduasm.org
Reaction Mixture: The assay is conducted in a buffer solution at an optimal pH and temperature. For example, C. elegans PMT-2 assays are often performed at pH 8.0 and 30°C in a buffer containing HEPES, EDTA, and glycerol. acs.org
Reaction Initiation and Termination: The reaction is started by adding one of the key components, often the enzyme itself. pnas.org The timing is precisely controlled to ensure that the rate of product formation is linear. The reaction is then stopped abruptly, for example, by adding a large volume of cold water. acs.org
Product Detection and Quantification: As described previously, radiolabeled products are separated from unreacted substrates, often using ion-exchange chromatography, and quantified via scintillation counting. acs.org
Optimization involves varying parameters such as pH, temperature, and the concentration of cofactors to find the conditions under which the enzyme is most active and stable. Alternative, non-radioactive methods have also been developed, such as fluorescence-based assays and coupled enzyme assays, which can offer advantages in terms of safety and throughput. asm.orgasm.org
Substrate Specificity and Inhibitor Profiling
Enzymatic assays are crucial for determining the specific substrates an enzyme can act upon and for identifying compounds that can inhibit its activity.
Substrate Specificity: The substrate specificity of PMT enzymes varies significantly between organisms. In plants, a single PEAMT enzyme often catalyzes all three sequential methylation steps, from phosphoethanolamine to phosphocholine. acs.org In contrast, the nematode C. elegans utilizes two distinct enzymes:
PMT1: Catalyzes only the first methylation step, converting phosphoethanolamine to this compound (P-MME). It does not accept P-MME or P-DME as substrates. psu.edu
PMT2: Catalyzes the second and third methylation steps, converting P-MME to P-DME and P-DME to phosphocholine. It cannot use phosphoethanolamine as a substrate. acs.orgpsu.edu
This division of labor is a key finding established through in vitro assays using purified recombinant enzymes and various potential phosphobase substrates. acs.orgpsu.edu
Inhibitor Profiling: Identifying inhibitors is important for understanding enzyme regulation and for developing potential therapeutic agents, especially against parasites where the pathway is essential. nih.govplos.org
Product Inhibition: Many methyltransferases are inhibited by their products. The reaction product S-adenosylhomocysteine (SAH) is a known inhibitor of PMT activity. nih.gov The final product of the pathway, phosphocholine, can also act as a feedback inhibitor of the initial enzyme, PMT1. psu.edu
Screening for Inhibitors: Chemical libraries can be screened to find novel inhibitors. For instance, a screen against the P. falciparum PMT (PfPMT) identified NSC-158011 as a potent inhibitor. pnas.org Subsequent kinetic studies revealed that it acts as a competitive inhibitor with respect to the phosphoethanolamine substrate, with a Ki of 10.94 µM. pnas.org Similarly, screening of a natural product library against nematode PMTs identified several compounds with inhibitory effects. asm.org
| Enzyme | Organism | Phosphoethanolamine (PEA) | This compound (P-MME) | Phosphodimethylethanolamine (P-DME) |
|---|---|---|---|---|
| PEAMT | Plants (e.g., Spinach) | Active | Active | Active |
| PMT1 | C. elegans | Active | Inactive | Inactive |
| PMT2 | C. elegans | Inactive | Active | Active |
| PfPMT | P. falciparum | Active | Active | Active |
Table summarizes the ability of different PMT enzymes to use various phosphobases as substrates based on in vitro assays. acs.orgpsu.edunih.gov
Research Models and Experimental Approaches in N Methylethanolamine Phosphate Studies
In Vitro Cell Culture Systems
In vitro cell cultures provide controlled environments to study cellular processes at the molecular level. Fibroblast and endothelial cells are instrumental in lipid metabolism research, while yeast offers powerful genetic tools for pathway dissection.
Fibroblast and endothelial cells serve as important models for investigating lipid metabolism, particularly in the context of disease and cellular differentiation. While direct studies focusing exclusively on N-methylethanolamine phosphate (B84403) in these specific cell types are limited, they are crucial for studying the broader pathways in which this compound is an intermediate.
Research into pulmonary fibrosis, for instance, has utilized these cell lines to identify lipids associated with cellular changes. Studies have noted that phosphatidylethanolamine (B1630911) (PE) is a lipid related to fibroblasts nih.govresearchgate.net. The metabolic conversion of PE to phosphatidylcholine (PC) can proceed through a pathway involving the methylation of phosphoethanolamine, where N-methylethanolamine phosphate is a key intermediate. Furthermore, transformations such as fibroblasts differentiating into myofibroblasts are accompanied by changes in intracellular lipid metabolism nih.gov.
Endothelial cells are also critical models. Bovine endothelial cell cultures have been used to investigate the generation of methane (B114726) from phosphatidylcholine metabolites, including N-methylethanolamine, under hypoxic conditions scispace.com. Other research has focused on how lipid profiles, including various phospholipid species, change during the differentiation of stem cells into vascular endothelial cells and the formation of endothelial networks nih.gov. The direct reprogramming of human fibroblasts into functional progenitor endothelial cells is another advanced application of these in vitro systems, providing a platform to study the genetic and metabolic shifts, including those in phospholipid biosynthesis, that underpin such transformations d-nb.info.
The budding yeast Saccharomyces cerevisiae is a premier model organism for studying fundamental eukaryotic pathways, including phospholipid metabolism, due to its genetic tractability. nih.gov Yeast has been instrumental in identifying and characterizing the genes and enzymes involved in the methylation pathway that converts phosphoethanolamine (PEA) and phosphatidylethanolamine (PE) to their choline-containing counterparts. nih.govnih.gov
A primary technique used is genetic complementation. Researchers use yeast mutants that are deficient in specific enzymes of the phosphatidylcholine (PC) biosynthesis pathway. nih.gov For example, a yeast strain defective in PC synthesis can be transformed with a cDNA library from another organism, such as a plant. nih.gov Clones that rescue the growth defect—that is, they can now grow on a medium where the pathway is required—are selected. The inserted gene responsible for this complementation can then be isolated and characterized. nih.gov This approach was successfully used to clone a previously uncharacterized gene from Arabidopsis thaliana that encodes a phosphobase N-methyltransferase capable of methylating this compound (PMEA). nih.gov
Studies in S. cerevisiae have identified two key enzymes in the methylation of PE: phosphatidylethanolamine N-methyltransferase (PEMT), encoded by the PEM1 (or CHO2) gene, and phospholipid methyltransferase (PLMT), encoded by the PEM2 (or OPI3) gene. nih.govnih.govuniprot.org PEMT primarily catalyzes the first methylation step, while PLMT catalyzes the subsequent two steps to form PC. nih.gov However, PLMT can also catalyze the first step in the absence of PEMT. uniprot.org By creating gene disruption mutants for these genes, researchers can study the properties of each enzyme independently. nih.gov
| Gene/Enzyme | Organism | Function in Phospholipid Metabolism | Key Research Finding |
|---|---|---|---|
| PEM1 / CHO2 (PEMT) | Saccharomyces cerevisiae | Catalyzes the first methylation of phosphatidylethanolamine (PE) to phosphatidyl-N-monomethylethanolamine (PMME). nih.govnih.gov | Disruption leads to accumulation of PE and inability to produce PC via the methylation pathway. nih.gov |
| PEM2 / OPI3 (PLMT) | Saccharomyces cerevisiae | Catalyzes the second and third methylations (PMME to PC). Can also methylate PE in the absence of PEMT. nih.govnih.govuniprot.org | Has broad substrate specificity and is essential for maintaining normal PC levels. nih.gov |
| AtPMEAMT | Arabidopsis thaliana (expressed in S. cerevisiae) | Catalyzes the methylation of phosphomethylethanolamine (PMEA) and phosphodimethylethanolamine (PDEA). nih.gov | Identified via heterologous complementation of a yeast mutant, demonstrating its role in the plant phosphobase methylation pathway. nih.gov |
Plant Systems
Plants utilize a phosphobase methylation pathway for choline (B1196258) synthesis, where this compound is an essential intermediate. Model plants like Arabidopsis thaliana and various commercial crops have been studied to understand the regulation and importance of this pathway.
Arabidopsis thaliana is a cornerstone model for plant biology, and it has been pivotal in dissecting the pathway for phosphocholine (B91661) biosynthesis. In plants, the synthesis of choline moieties predominantly begins with the methylation of phosphoethanolamine (PEA). oup.com This process involves three sequential methylation steps, with this compound (PMEA) and N,N-dimethylethanolamine phosphate (PDEA) as the intermediates leading to phosphocholine (PCho). uniprot.org
Genetic and biochemical studies in Arabidopsis have identified a family of N-methyltransferase (NMT) enzymes that catalyze these reactions. Three key genes, NMT1, NMT2, and NMT3, have been characterized. uniprot.orguniprot.org
NMT1 can catalyze all three methylation steps, converting PEA to PCho. uniprot.org
NMT2 (also referred to as PMEAMT) primarily catalyzes the second and third steps (PMEA → PDEA → PCho) but has also been shown to catalyze the first step in vitro. nih.govoup.comuniprot.org
NMT3 also appears to catalyze all three methylation steps. uniprot.org
The importance of this pathway is highlighted by knockout mutant studies. While single mutants often show no obvious defects, a double mutant (nmt1 nmt3) exhibits severe developmental issues, including compromised growth, sterility, and drastically reduced phosphocholine levels, underscoring the essential role of this pathway in plant life. uniprot.org
| Gene/Enzyme | Locus ID | Catalytic Steps Involving P-bases | Key Phenotype/Finding |
|---|---|---|---|
| NMT1 (PEAMT) | At1g73600 | PEA → PMEA → PDEA → PCho | Plays a role in phosphatidylcholine biosynthesis. oup.comuniprot.org |
| NMT2 (PMEAMT) | At1g48600 | PMEA → PDEA → PCho (primary); some PEA → PMEA activity. nih.govuniprot.org | Involved in phosphatidylcholine production in roots, essential for root development. uniprot.org |
| NMT3 | At4g39800 | PEA → PMEA → PDEA → PCho | Works with NMT1 to regulate phosphocholine homeostasis, plant development, and fertility. uniprot.org |
Research in commercially important crops has also provided insights into the synthesis of phospholipids (B1166683) related to this compound. Studies on germinating castor bean (Ricinus communis) endosperm have investigated the synthesis of phosphatidylethanolamine and phosphatidylcholine. science.gov Experiments have shown that the incorporation of ethanolamine (B43304) into phospholipids can be inhibited by related compounds, including N-methylethanolamine, indicating competition for the same enzymatic machinery. science.gov This highlights the activity of base exchange enzymes in modifying phospholipids. The castor plant is a significant oilseed crop, and understanding its lipid biosynthesis, including pathways involving this compound precursors, is of agricultural interest. auctoresonline.org
In another context, a metabolic model of the interaction between the late blight pathogen Phytophthora infestans and its host, tomato (Solanum lycopersicum), suggested that the pathogen might import glycerophospholipid precursors from the host plant to build its own membranes. asm.org Among the potential transporter substrates identified in the model was this compound, suggesting that this compound could be a metabolic resource transferred from a crop plant to a pathogen during infection. asm.org
Microbial Models
Microbial models are essential for understanding metabolic pathways in a simpler context and for studying the effects of antimicrobial agents. The metabolism of this compound and its derivatives has been observed in various bacteria.
In the bacterium Acinetobacter baumannii, metabolomics studies have been used to investigate the effects of antibiotic combinations. These studies revealed that lipid metabolism pathways are significantly affected. This compound, an intermediate for outer membrane glycerophospholipids, was significantly depleted when the bacteria were treated with a combination of polymyxin-B, amikacin, and sulbactam, indicating that the disruption of this pathway is part of the antibiotic mechanism. nih.gov
The presence of phosphatidyl-N-methylethanolamine (PME), the lipid derived from this compound, has been identified as a major phospholipid in certain bacteria. For example, it is a key lipid component in Clostridium beijerinckii and in members of the genus Lysobacter, such as Lysobacter solanacearum. nih.govmicrobiologyresearch.org The presence of PME in these bacteria implies the existence of a functional pathway for its synthesis, which would involve this compound as a precursor. These findings establish the relevance of this metabolic route across diverse microbial species.
| Microbial Model | Context of Study | Role/Finding Related to this compound |
|---|---|---|
| Acinetobacter baumannii | Antibiotic efficacy | Levels of this compound were significantly depleted by antibiotic treatment, indicating its importance in outer membrane synthesis. nih.gov |
| Clostridium beijerinckii | Lipid composition | Contains phosphatidyl-N-methylethanolamine as a major phospholipid, implying a pathway involving its precursor, this compound. nih.gov |
| Lysobacter solanacearum | Bacterial taxonomy and lipid profiling | Polar lipids include phosphatidyl-N-methylethanolamine, indicating the presence of the corresponding biosynthetic pathway. microbiologyresearch.org |
Bacterial Systems (e.g., Hyphomicrobia, Clostridium butyricum)
The study of this compound and its derivatives in bacterial systems has revealed diverse metabolic strategies. In budding bacteria of the genus Hyphomicrobium, phospholipids containing methylated ethanolamine moieties are significant components of the cell membrane. Early research on Hyphomicrobium vulgare demonstrated that phosphatidyl-N,N'-dimethylethanolamine was a major phospholipid, accounting for 36% of the phospholipid phosphorus, alongside phosphatidylcholine (29%) and phosphatidylethanolamine (23%). nih.govpathbank.org Critically, experiments using sonic extracts of H. vulgare with a radiolabeled methyl donor, S-adenosylmethionine, confirmed the formation of phosphatidyl-N-monomethylethanolamine, the lipid form of this compound. nih.govoup.com This finding indicates that Hyphomicrobia possess the enzymatic machinery to sequentially methylate phosphatidylethanolamine, with phosphatidyl-N-methylethanolamine serving as a key intermediate.
The investigation of Clostridium species has presented a more complex picture. Studies in the 1960s reported that Clostridium butyricum could incorporate the methyl group from methionine to form lipid-bound N-methylethanolamine. lipidbank.jp However, subsequent research led to the reclassification of the strain used in those initial studies (Clostridium butyricum ATCC 6015) as Clostridium beijerinckii. This reclassification was based on the finding that phosphatidyl-N-methylethanolamine (PME) is a major phospholipid in C. beijerinckii but is not present in C. butyricum. researchgate.net Therefore, while the capacity to synthesize N-methylethanolamine-containing lipids exists within the Clostridium genus, its presence is species-specific. researchgate.netwikipedia.org More recent metabolomic studies have identified this compound in other bacteria, such as Acinetobacter baumannii, where its levels were observed to decrease significantly upon treatment with certain antibiotic combinations. nih.gov
Table 1: N-Methylethanolamine Derivatives in Bacterial Systems
| Bacterial Species | Compound Detected | Key Research Finding | Reference |
|---|---|---|---|
| Hyphomicrobium vulgare | Phosphatidyl-N-monomethylethanolamine | Sonic extracts demonstrated the in vitro formation from S-adenosylmethionine, confirming the presence of the methylation pathway. | nih.govoup.com |
| Clostridium beijerinckii (formerly C. butyricum) | Phosphatidyl-N-methylethanolamine (PME) | PME is a major phospholipid component in this species. | researchgate.net |
| Clostridium butyricum | N-methylethanolamine (lipid-bound) | Early studies indicated its formation from methionine, but it is not a major, consistently present phospholipid like in C. beijerinckii. | lipidbank.jpresearchgate.net |
| Acinetobacter baumannii | This compound | Metabolomic analysis showed significant depletion of this compound following antibiotic treatment. | nih.gov |
Parasitic Organisms (e.g., Plasmodium falciparum, Caenorhabditis elegans)
In parasitic organisms, the pathway involving this compound is often essential for survival, making it a target of significant research interest. The malaria parasite, Plasmodium falciparum, relies on a plant-like pathway for the synthesis of phosphatidylcholine, a critical component for membrane biogenesis during its development within human erythrocytes. plos.org This pathway begins with the methylation of phosphoethanolamine. A single enzyme, P. falciparum phosphoethanolamine N-methyltransferase (PfPMT), catalyzes all three sequential methylation steps, converting phosphoethanolamine to phosphocholine. asm.org this compound is the product of the first methylation step and the substrate for the second. asm.orgmdpi.com The essential nature of this pathway is highlighted by the fact that its disruption leads to significant defects in parasite growth, viability, and reproduction. nih.gov
The free-living nematode Caenorhabditis elegans also utilizes a phosphobase methylation pathway for phosphocholine synthesis, which is crucial for its growth and development. nih.gov However, unlike P. falciparum, C. elegans employs two distinct enzymes for the three methylation steps. plos.orgmdpi.com The first step, the conversion of phosphoethanolamine to this compound, is catalyzed by phosphoethanolamine N-methyltransferase 1 (PMT-1). plos.org The subsequent two methylations, from this compound to phosphocholine, are then carried out by a second enzyme, phosphoethanolamine N-methyltransferase 2 (PMT-2). mdpi.comnih.gov This division of labor provides a clear model for studying the specific role and kinetics of this compound formation and consumption.
Table 2: Enzymes Metabolizing this compound in Parasitic Organisms
| Organism | Enzyme | Reaction Catalyzed | Kinetic Parameter (kcat) | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | PfPMT | Phosphoethanolamine → this compound | 109.0 min-1 | asm.org |
| This compound → N,N-dimethylethanolamine phosphate | 218.0 min-1 | |||
| N,N-dimethylethanolamine phosphate → Phosphocholine | 185.0 min-1 | |||
| Caenorhabditis elegans | PMT-1 | Phosphoethanolamine → this compound | Not specified | plos.org |
| PMT-2 | This compound → N,N-dimethylethanolamine phosphate → Phosphocholine | Not specified | mdpi.comnih.gov |
Animal Models in Biochemical Research (excluding clinical outcomes)
In Vivo Studies on Metabolic Pathways
Animal models have been instrumental in elucidating the metabolic pathways where this compound acts as an intermediate. While much of the research in mammalian systems focuses on the methylation of phosphatidylethanolamine (the "Bremer-Greenberg pathway"), which occurs primarily in the liver, the phosphobase methylation pathway involving this compound is also a subject of investigation. researchgate.netwikipedia.orgmdpi.com Early in vivo studies identified N-methylethanolamine as a precursor of choline. nih.govechemi.com
Metabolomic profiling in rats exposed to laser printer-emitted nanoparticles identified phosphatidyl-N-methylethanolamine as a key altered compound within the glycerophospholipid metabolism pathway in serum, indicating its relevance in systemic metabolic responses to environmental stressors. mdpi.com In Drosophila melanogaster, phosphoethanolamine generated from sphingolipid breakdown by sphingosine-1-phosphate lyase (SPL) is critical for synthesizing phosphatidylethanolamine, which is required for normal lipid metabolism regulation. nih.gov While this highlights the importance of phospho-base precursors, other studies show that phosphoethanolamine can also be methylated to this compound, representing an alternative metabolic fate. nih.govthermofisher.com
Organ and Tissue Level Investigations (e.g., Liver, Brain Microsomes)
Investigations at the organ and tissue level have provided more specific insights into the metabolism of this compound. The liver is a primary site for phospholipid metabolism. Studies using rat liver microsomes have demonstrated that these preparations can synthesize phosphatidylcholine from phosphatidylethanolamine, with phosphatidyl-N-methylethanolamine being the first intermediate in this methylation sequence. lipidbank.jp Furthermore, the incorporation of the phosphate ester of N-methylethanolamine into the phospholipid fraction of liver suspensions has been directly observed, confirming the liver's capacity to process this intermediate. nih.govechemi.com Rat liver ethanolamine phosphokinase, the enzyme that phosphorylates ethanolamine, is inhibited by N-methylethanolamine, suggesting a regulatory interplay between these precursors in the synthesis of ethanolamine-containing phospholipids. umich.edu
The brain is another organ where the metabolism of these compounds is actively studied. The incorporation of this compound into the phospholipids of brain suspensions has been documented. nih.gov While the primary route for choline synthesis in the brain is thought to be uptake from circulation, a small amount of endogenous synthesis occurs via the methylation of phosphatidylethanolamine. nih.gov Studies on cerebral microsomes have extensively characterized phosphate binding and ATPase activity, providing the foundational knowledge for understanding the energy-dependent processes involved in phospholipid synthesis within these organelles. nih.gov
Table 3: Findings from Organ and Tissue Level Investigations
| Animal Model | Organ/Tissue/Fraction | Key Research Finding | Reference |
|---|---|---|---|
| Rat | Liver Microsomes | Demonstrated the synthesis of phosphatidyl-N-methylethanolamine as the first intermediate in the methylation of phosphatidylethanolamine. | lipidbank.jp |
| Rat | Liver and Brain Suspensions | Observed the direct incorporation of the phosphate ester of N-methylethanolamine into phospholipids. | nih.govechemi.com |
| Rat | Liver Supernatant | Ethanolamine phosphokinase is inhibited by N-methylethanolamine, indicating regulatory feedback. | umich.edu |
| Rat | Serum | Phosphatidyl-N-methylethanolamine levels are altered in response to inhalation of nanoparticles, implicating it in systemic glycerophospholipid metabolism. | mdpi.com |
Genetic and Molecular Biology Techniques
Gene Knockout and Overexpression Studies
Genetic and molecular biology techniques, particularly gene knockout and overexpression studies, have been pivotal in defining the precise biological role of the pathway involving this compound. In the parasite Plasmodium falciparum, genetic knockout of the phosphoethanolamine N-methyltransferase (PfPMT) gene completely abolishes the synthesis of phosphocholine from phosphoethanolamine. nih.gov This disruption leads to severe defects in the parasite's growth, morphology, and viability, underscoring that this pathway is essential and that alternative routes cannot compensate for its loss. nih.govasm.org
In the plant model Arabidopsis thaliana, the genome contains three genes encoding phosphoethanolamine N-methyltransferase (PEAMT) isoforms. While single or double knockouts of these genes result in plants with some developmental issues, they remain viable. bham.ac.uk However, a triple knockout mutant for all three PEAMT genes (nmt1, nmt2, nmt3) is lethal. This demonstrates unequivocally that the methylation of phosphoethanolamine, which produces this compound as its first intermediate, is the sole and indispensable pathway for de novo phosphatidylcholine synthesis in plants. bham.ac.uk Conversely, overexpression of WNT4, a signaling protein, has been shown to alter the levels of numerous metabolites, including this compound, linking this metabolic pathway to cancer cell signaling. longdom.org
Table 4: Summary of Genetic Manipulation Studies
| Organism/System | Gene(s) Manipulated | Technique | Key Finding | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | PfPMT | Gene Knockout | Abolishes phosphocholine synthesis from phosphoethanolamine, leading to severe growth and viability defects. | nih.govasm.org |
| Arabidopsis thaliana | NMT1, NMT2, NMT3 | Triple Gene Knockout | Lethal phenotype, demonstrating the phospho-base methylation pathway is the only route for de novo phosphatidylcholine synthesis. | bham.ac.uk |
| Human Breast Cancer Cells | WNT4 | Overexpression/Knockdown | WNT4 expression levels inversely correlate with this compound levels, linking the pathway to cell signaling. | longdom.org |
Future Directions and Emerging Research Avenues for N Methylethanolamine Phosphate
Elucidation of Novel Enzymatic Activities and Pathways
Future research is poised to uncover new enzymatic activities and metabolic pathways involving N-Methylethanolamine Phosphate (B84403) (NMEAP). A primary focus will be on identifying and characterizing novel N-methyltransferases and phosphotransferases that might regulate the synthesis and degradation of NMEAP. In plants, for example, while phosphoethanolamine N-methyltransferase (PEAMT) can catalyze the three sequential methylations of phosphoethanolamine (PEA) to phosphocholine (B91661) (PCho), another enzyme, phosphomethylethanolamine N-methyltransferase (PMEAMT), specifically handles the last two methylation steps. nih.gov This suggests the possibility of other, as-yet-undiscovered enzymes with varying substrate specificities and regulatory roles in different organisms.
The investigation into enzymes that utilize NMEAP as a substrate is another promising area. For instance, the potential for NMEAP to be converted into other bioactive molecules through pathways analogous to the conversion of phosphoethanolamine to acetaldehyde (B116499) and other products by ethanolamine-phosphate phospho-lyase could be explored. nih.gov Understanding the enzymes that act on NMEAP will provide a more complete picture of its metabolic fate and its integration into the broader metabolic network.
Advanced Metabolomic and Lipidomic Profiling
The application of advanced metabolomic and lipidomic techniques is set to revolutionize our understanding of NMEAP's role in cellular function. Untargeted lipidomics, in particular, has already proven effective in identifying novel HDL metabotypes and correlating lipid profiles with clinical outcomes. core.ac.uk Similar approaches can be applied to specifically investigate the dynamics of NMEAP and its downstream lipid products, such as phosphatidyl-N-methylethanolamine (PtdMEA).
Shotgun lipidomics, coupled with mass spectrometry, allows for detailed profiling of phospholipid composition, including the identification of specific fatty acid species associated with PtdMEA. nih.gov This can reveal how changes in NMEAP metabolism affect membrane composition and, consequently, membrane-dependent cellular processes. For example, studies in Arabidopsis have shown that alterations in PMEAMT activity lead to changes in the levels of specific PtdMEA lipid molecular species. nih.gov Future studies will likely employ these high-throughput techniques to analyze a wider range of organisms and cell types under various physiological and pathological conditions, providing a comprehensive view of the "NMEAP-ome."
Recent studies have highlighted the potential of NMEAP as a biomarker in various contexts. For instance, elevated levels of N-methylethanolamine phosphate, along with other metabolites, have been observed in cows that later develop clinical mastitis. core.ac.ukmdpi.comiastatedigitalpress.com Similarly, metabolomic profiling has identified this compound as a potential biomarker in the context of rectal cancer. nih.gov Further research using advanced analytical platforms like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) will be crucial to validate these findings and explore the diagnostic and prognostic potential of NMEAP in other diseases. mdpi.com
Systems Biology Approaches to Map Metabolic Networks
Systems biology offers a powerful framework for integrating diverse datasets—from genomics and transcriptomics to proteomics and metabolomics—to construct comprehensive models of metabolic networks. uq.edu.aufwlaboratory.orgfrontiersin.org Applying these approaches to NMEAP metabolism will enable researchers to understand how its synthesis and degradation are regulated and interconnected with other metabolic pathways. sysbio.se
Computational modeling, such as flux balance analysis, can be used to predict metabolic fluxes through pathways involving NMEAP under different conditions. frontiersin.org By integrating gene expression data, these models can provide insights into the dynamic regulation of NMEAP metabolism during processes like host-pathogen interactions or cell cycle progression. asm.orgasm.orgroyalsocietypublishing.org For example, a metabolic model of the Phytophthora infestans-tomato interaction has already implicated NMEAP in the pathogen's strategy to acquire glycerophospholipid precursors from the host. asm.orgasm.org
These in silico models can generate testable hypotheses about the function of specific enzymes and the consequences of their dysregulation. frontiersin.org This iterative cycle of computational modeling and experimental validation will be essential for mapping the complex regulatory networks that govern NMEAP homeostasis and its role in cellular physiology.
Exploration of this compound's Role in Inter-Organismal Interactions
Emerging evidence suggests that NMEAP plays a significant role in the interactions between different organisms, particularly in host-pathogen and host-symbiont relationships. In the interaction between the plant pathogen Phytophthora infestans and tomato, NMEAP is one of the glycerophospholipid precursors that the pathogen may scavenge from its host to facilitate membrane formation. asm.orgasm.org This highlights NMEAP as a potential target for strategies aimed at disrupting pathogen growth.
In parasitic nematodes, the pathway leading to phosphocholine, which involves the formation of NMEAP, is crucial for producing glycoconjugates that help the parasite evade the host's immune system. uniprot.org Further investigation into the role of NMEAP in these immune evasion mechanisms could lead to the development of novel anti-parasitic drugs.
Metabolomic studies of the wheat pathogen Pyrenophora tritici-repentis have shown that this compound levels are altered during infection, suggesting its involvement in the plant's defense response or the pathogen's virulence mechanisms. nih.gov The exploration of NMEAP's function in these and other inter-organismal interactions is a rapidly growing field with the potential to reveal new strategies for managing infectious diseases in plants and animals.
Development of Biotechnological Applications Based on its Metabolism
The unique metabolic pathways involving NMEAP present opportunities for various biotechnological applications. For instance, methanotrophic bacteria, which can utilize methane (B114726) as a carbon source, produce a range of phospholipids (B1166683), including those derived from N-methylethanolamine. researchgate.net Understanding and engineering the metabolism of these bacteria could enable the production of valuable bioplastics, biofuels, and other biochemicals from methane, a potent greenhouse gas. researchgate.net
The enzymes involved in NMEAP metabolism, such as PEAMT and PMEAMT, are also potential targets for metabolic engineering in plants and microorganisms. nih.govuniprot.org By manipulating the expression of these enzymes, it may be possible to alter the lipid composition of organisms to enhance their nutritional value, stress tolerance, or production of specific high-value compounds. For example, modifying the levels of phosphatidyl-N-methylethanolamine in plant membranes could potentially improve their resilience to environmental stresses. nih.gov
Furthermore, the prebiotic potential of N-methylethanolamine-based amphiphiles in the formation of protocellular membranes suggests that research into NMEAP could provide insights into the origins of life and inform the design of artificial cell systems. researchgate.net The development of these and other biotechnological applications will depend on a deeper understanding of the fundamental biochemistry and genetics of NMEAP metabolism.
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme Name | Abbreviation | Function | Organism(s) |
| Phosphoethanolamine N-methyltransferase | PEAMT | Catalyzes the three sequential N-methylations of phosphoethanolamine to produce phosphocholine. nih.gov | Plants, Caenorhabditis elegans nih.govuniprot.org |
| Phosphomethylethanolamine N-methyltransferase | PMEAMT | Catalyzes the last two methylation steps from phosphomethylethanolamine to phosphocholine. nih.gov | Arabidopsis nih.gov |
| Phosphoethanolamine N-methyltransferase 1 | PMT-1 | Catalyzes the first step in phosphocholine synthesis, converting phosphoethanolamine to this compound. uniprot.org | Caenorhabditis elegans uniprot.org |
Q & A
Q. How can researchers confirm the structural identity of N-Methylethanolamine phosphate in synthetic preparations?
Methodological Answer:
- Spectroscopic Validation : Use attenuated total reflection (ATR) infrared spectroscopy to analyze functional groups (e.g., phosphate, amine) by comparing spectral features to reference data. For example, the phosphate group’s deprotonated state (>PO₂⁻) can be confirmed via characteristic absorption bands .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS/MS can verify the molecular ion ([M+H]⁺) at m/z 155.09 (C₃H₁₀NO₄P) and fragmentation patterns .
- NMR : Assign peaks for the methylamino group (δ ~2.3 ppm for CH₃-N) and phosphate-linked ethoxy group (δ ~3.5-4.0 ppm) .
Q. What enzymatic pathways are involved in the biosynthesis of this compound?
Methodological Answer:
- Methyltransferase Activity : The enzyme EC 2.1.1.103 (phosphoethanolamine N-methyltransferase) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to ethanolamine phosphate, producing this compound. Assay this activity using radiolabeled SAM (³H/¹⁴C) and quantify products via thin-layer chromatography (TLC) or HPLC .
- Substrate Specificity : Verify enzyme specificity using analogs like dimethylethanolamine phosphate to rule off-target methylation .
Q. Which analytical techniques are optimal for quantifying this compound in biological samples?
Methodological Answer:
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry for sensitivity in complex matrices (e.g., sputum, neuronal cultures). Monitor transitions like m/z 155.09 → 97.00 (phosphate fragment) .
- Colorimetric Phosphate Assays : After acid hydrolysis, quantify free phosphate via malachite green or molybdenum-blue methods. Normalize to total protein or cell count to account for matrix effects .
Advanced Research Questions
Q. How does this compound integrate into glycerophospholipid metabolism, and what experimental approaches validate its metabolic flux?
Methodological Answer:
- Isotopic Tracing : Incubate cells with ¹³C/¹⁵N-labeled ethanolamine phosphate and track incorporation into phosphatidylmethylethanolamine (PME) via LC-MS. Compare labeling kinetics in wild-type vs. EC 2.1.1.103 knockout models .
- Enzyme Inhibition Studies : Use siRNA or CRISPR-Cas9 to silence phosphoethanolamine methyltransferase and measure downstream lipidomic disruptions (e.g., reduced PME, altered phosphatidylcholine ratios) .
Q. What contradictions exist in the reported physiological roles of this compound, particularly in oxidative stress pathways?
Methodological Answer:
- Contradictory Observations : In neuronal cultures, IL-6 stimulation increases this compound, correlating with neurodevelopmental signaling . Conversely, in COPD patients, elevated levels inversely correlate with superoxide dismutase (SOD), suggesting pro-oxidant effects .
- Resolution Strategies : Conduct tissue-specific knockout studies to disentangle compartment-specific roles. For example, compare oxidative stress markers (e.g., 8-iso-PGF2α) in lung vs. brain tissues with modulated PME synthesis .
Q. How can multi-omics approaches elucidate the regulatory networks involving this compound in disease models?
Methodological Answer:
- Integrative Workflows :
Metabolomics : Quantify this compound and related lipids (e.g., diacylglycerophosphocholine) via untargeted LC-MS .
Transcriptomics : Profile genes in glycerophospholipid pathways (e.g., PEMT, PLD1) to identify co-regulated networks .
Proteomics : Validate enzyme abundance (e.g., EC 2.1.1.103) using targeted proteomics or Western blot .
- Pathway Enrichment Tools : Use platforms like MetaboAnalyst or KEGG Mapper to overlay omics data and prioritize nodes for functional validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
